- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldiminesCroatica Chemica Acta, 1987, 60(4), 717-33,
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo(2,2,2)-2-octene structure
اسم المنتج:Bicyclo(2,2,2)-2-octene
كاس عدد:931-64-6
وسط:C8H12
ميغاواط:108.180882453918
CID:815909
Bicyclo(2,2,2)-2-octene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- نواة داخلي: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- مفتاح Inchi: VIQRCOQXIHFJND-UHFFFAOYSA-N
- ابتسامات: C1C2CCC(CC2)C=1
حساب السمة
- نوعية دقيقة: 108.09400
الخصائص التجريبية
- كثيف: 0.8341 (estimate)
- نقطة انصهار: 111.4°C
- نقطة الغليان: 137.85°C (rough estimate)
- انكسار: 1.4770 (estimate)
- بسا: 0.00000
- لوغب: 2.36260
Bicyclo(2,2,2)-2-octene أمن المعلومات
Bicyclo(2,2,2)-2-octene بيانات الجمارك
- رمز النظام المنسق:2902199090
- بيانات الجمارك:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Bicyclo(2,2,2)-2-octene الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 | ||
Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodologyJournal of Organic Chemistry, 1983, 48(25), 4976-86,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile
المراجع
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactionsChemische Berichte, 1988, 121(6), 1151-8,
طريقة الإنتاج 4
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivativesJournal of the Chemical Society, 1984, (8), 1369-76,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine
المراجع
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enesJournal of the American Chemical Society, 2006, 128(31), 10020-10021,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
المراجع
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemical Science, 2023, 14(16), 4397-4400,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
المراجع
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reactionChemistry - A European Journal, 2008, 14(18), 5638-5644,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enesJournal of Organic Chemistry, 2007, 72(1), 187-194,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic OlefinsAsian Journal of Organic Chemistry, 2015, 4(7), 659-673,
طريقة الإنتاج 11
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theoryNew Journal of Chemistry, 2022, 46(24), 11520-11530,
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactionsScience of Synthesis, 2010, 47, 561-736,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Ethanol
المراجع
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ionsJournal of the Chemical Society, 1984, (1), 119-28,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered ringsJournal of the American Chemical Society, 1980, 102(2), 853-5,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Gas phase preparation and reactions of adamantene.Journal of the American Chemical Society, 1995, 117(35), 8957-61,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C
المراجع
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemRxiv, 2022, 1, 1-5,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux
المراجع
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder ReactionsAngewandte Chemie, 2013, 52(7), 2060-2062,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imideJournal of the American Chemical Society, 1962, 84, 2226-33,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt
المراجع
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical StabilizationOrganic Letters, 2016, 18(1), 32-35,
Bicyclo(2,2,2)-2-octene Raw materials
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene الوثائق ذات الصلة
-
1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429
-
2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506
-
3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
-
D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
-
5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661
931-64-6 (Bicyclo(2,2,2)-2-octene) منتجات ذات صلة
- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)
- 2114-42-3(Allylcyclohexane)
- 1471282-52-6(2-bromo-4-methylphenyl chloroformate)
- 1251591-21-5(2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2287332-02-7([3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)
- 1056952-13-6(3-Cyano-4-(2-fluorophenoxy)benzoic acid)
- 2097890-93-0(2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)
- 4984-01-4(3,7-Dimethyl-1-octene)
- 2618-41-9(Miroestrol)
- 2228562-23-8(2,2-difluoro-1-(3-methoxy-4-nitrophenyl)cyclopropylmethanamine)
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